molecular formula C15H23N B14406187 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine CAS No. 88247-37-4

4-(2-Phenylpropan-2-yl)cyclohexan-1-amine

Cat. No.: B14406187
CAS No.: 88247-37-4
M. Wt: 217.35 g/mol
InChI Key: FJIFMJQISUYDMW-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C15H23N It is an amine, specifically a primary amine, characterized by the presence of a cyclohexane ring substituted with a phenylpropan-2-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding imine intermediate. The process is carried out under controlled pressure and temperature conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)cyclohexan-1-amine: Similar structure but lacks the phenyl group.

    2-(Propan-2-yl)cyclohexan-1-amine: Similar structure but with a different substitution pattern on the cyclohexane ring.

    4-(2-Phenylethyl)cyclohexan-1-amine: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is unique due to the presence of both a phenyl group and a propan-2-yl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

CAS No.

88247-37-4

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

4-(2-phenylpropan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C15H23N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-7,13-14H,8-11,16H2,1-2H3

InChI Key

FJIFMJQISUYDMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)N)C2=CC=CC=C2

Origin of Product

United States

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